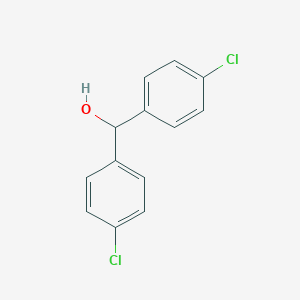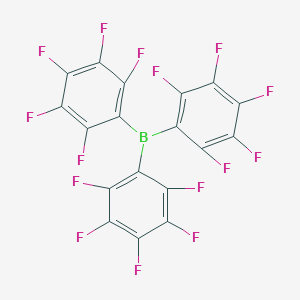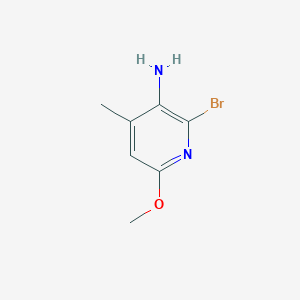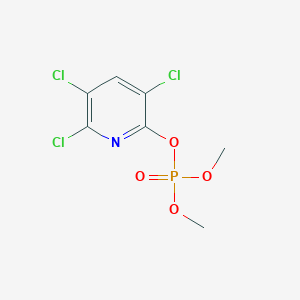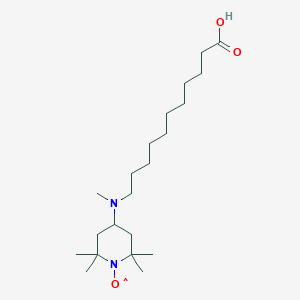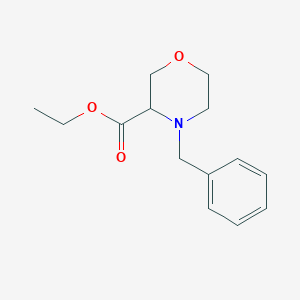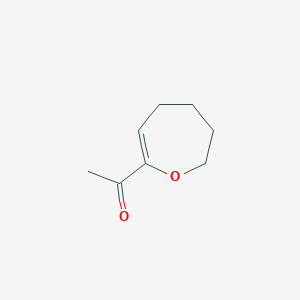
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone, also known as THOE, is a cyclic ether compound that has gained significant attention in recent years due to its potential applications in scientific research. THOE is a versatile compound that has been used in a variety of fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been shown to modulate the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. This mechanism of action has potential applications in the treatment of neurological disorders such as epilepsy and anxiety.
生化学的および生理学的効果
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone enhances the activity of GABA receptors and inhibits the activity of glutamate receptors, leading to decreased neuronal activity. In vivo studies have shown that 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has anxiolytic and anticonvulsant effects, suggesting potential applications in the treatment of anxiety and epilepsy.
実験室実験の利点と制限
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with a high degree of purity. It has a well-characterized mechanism of action and has been extensively studied in vitro and in vivo. However, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone also has several limitations. It is a relatively new compound, and its potential applications in scientific research are still being explored. Additionally, its mechanism of action is complex and not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone. One potential direction is the development of novel compounds based on 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone with enhanced therapeutic potential. Another direction is the exploration of 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone's mechanism of action and its potential applications in the treatment of neurological disorders. Additionally, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone could be used as a tool for studying the role of GABA receptors in the brain and the development of new chemical probes for studying protein-ligand interactions. Overall, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has significant potential for use in scientific research and has the potential to lead to the development of novel therapies for a variety of neurological disorders.
合成法
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone can be synthesized using a variety of methods, including the oxidation of tetrahydrofuran and the cyclization of 1,6-heptadien-3-ol. However, the most common method for synthesizing 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone is the cyclization of 1,6-heptadien-4-ol using a palladium catalyst. This method yields 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone with a high degree of purity, making it suitable for use in scientific research.
科学的研究の応用
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been used in a variety of scientific research applications, including drug development, chemical biology, and neuroscience. In drug development, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In chemical biology, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been used as a tool for studying protein-ligand interactions and for the development of chemical probes. In neuroscience, 1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone has been used as a tool for studying the role of GABA receptors in the brain.
特性
CAS番号 |
138611-43-5 |
|---|---|
製品名 |
1-(2,3,4,5-Tetrahydrooxepin-7-yl)ethanone |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
1-(2,3,4,5-tetrahydrooxepin-7-yl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-7(9)8-5-3-2-4-6-10-8/h5H,2-4,6H2,1H3 |
InChIキー |
MTOGWSFGLUWOIW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCCCCO1 |
正規SMILES |
CC(=O)C1=CCCCCO1 |
同義語 |
Ethanone, 1-(4,5,6,7-tetrahydro-2-oxepinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



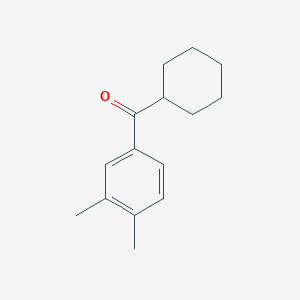
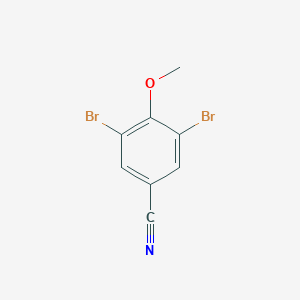
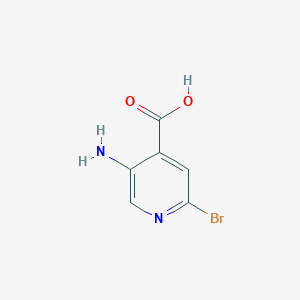

![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
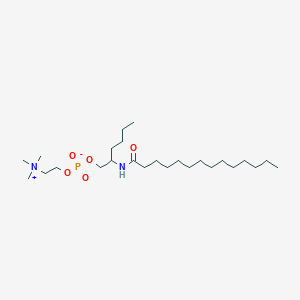
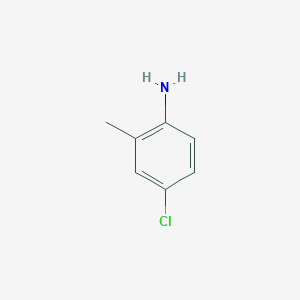
![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)
